(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
CAS No.: 132696-46-9
Cat. No.: VC21537205
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132696-46-9 |
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Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | (2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Standard InChI Key | YDSJUQJHDFBDSZ-SECBINFHSA-N |
Isomeric SMILES | C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES | CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Chemical Identity and Basic Properties
Structural Overview
(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₄. It has a molecular weight of 237.25 g/mol and features a carboxylic acid group, a methyl branch, and a benzyloxycarbonyl (Cbz) protected amine . The structure contains a chiral center at the C-2 position with the R-configuration, which distinguishes it from its enantiomer. The compound can be viewed as a protected derivative of (R)-3-amino-2-methylpropanoic acid (also known as R-β-aminoisobutyric acid), where the amine group has been functionalized with a benzyloxycarbonyl protecting group .
Physical Properties
The molecule consists of three main functional groups: a carboxylic acid (-COOH), a methyl substituent (-CH₃), and a benzyloxycarbonyl-protected amine group (-NH-CO-O-CH₂-Ph). This combination of functional groups provides the compound with specific chemical reactivity patterns. The carboxylic acid portion contributes acidic properties, while the protected amine serves as a site for potential deprotection reactions in synthetic applications. The benzyl group adds lipophilicity to the molecule, potentially affecting its solubility in various solvents and its interaction with biological systems .
Data Comparison with Related Compounds
Table 1: Comparison of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid with related compounds
Property | (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid | (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid | (R)-3-Amino-2-methylpropanoic acid |
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CAS Number | 132696-46-9 | 637337-65-6 | 2140-95-6 |
Molecular Formula | C₁₂H₁₅NO₄ | C₁₂H₁₅NO₄ | C₄H₉NO₂ |
Molecular Weight | 237.25 g/mol | 237.25 g/mol | 103.12 g/mol |
Configuration | R | S | R |
InChIKey | YDSJUQJHDFBDSZ-SECBINFHSA-N | YDSJUQJHDFBDSZ-VIFPVBQESA-N | Not provided in search results |
The comparison shows that while the R and S isomers share identical molecular formulas and weights, they differ in their stereochemical configuration, resulting in distinct InChIKeys and biological properties .
Nomenclature and Chemical Identifiers
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid . This systematic name provides complete information about the compound's structure, including its stereochemistry and functional groups. The "2R" designation specifically indicates the R-configuration at the second carbon atom in the propanoic acid chain.
Alternative Names and Synonyms
The compound is known by several synonyms that are used in different contexts:
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(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
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(2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid
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Propanoic acid, 2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (R)- (9CI)
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(2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid
These alternative names reflect different naming conventions and highlight different aspects of the molecular structure. The variety of names allows for easier identification across different chemical databases and literature sources.
Registry Numbers and Database Identifiers
The compound is registered with several chemical identifier systems:
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CAS Registry Number: 132696-46-9
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DSSTox Substance ID: DTXSID20628689
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Wikidata: Q82535083
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InChI: InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1
Stereochemistry and Structural Characteristics
Stereochemical Configuration
The "R" designation in the compound name refers to the Cahn-Ingold-Prelog priority rules, which determine the absolute configuration at the chiral center. In (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, the chiral center is at the C-2 position of the propanoic acid backbone, where the methyl group, carboxylic acid group, hydrogen atom, and the -CH₂-NH-Cbz group are attached. The R-configuration is crucial for potential biological activity, as stereoisomers can exhibit significantly different biological properties .
Comparison with S-Isomer
The S-isomer, (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, has the opposite configuration at the chiral center. While both isomers share identical molecular formulas (C₁₂H₁₅NO₄) and molecular weights (237.25 g/mol), they differ in their three-dimensional arrangement of atoms. This difference is reflected in their distinct InChIKeys: YDSJUQJHDFBDSZ-SECBINFHSA-N for the R-isomer and YDSJUQJHDFBDSZ-VIFPVBQESA-N for the S-isomer .
The stereochemical differences between these isomers can significantly impact their biological activities, pharmacokinetic properties, and interactions with chiral environments such as enzymes and receptors. In pharmaceutical applications, one isomer often exhibits the desired therapeutic effect while the other may be less active or even produce undesired effects .
Functional Group Analysis
The compound contains several key functional groups that define its chemical behavior:
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Carboxylic acid group (-COOH): Provides acidity and can participate in esterification, amidation, and salt formation.
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Methyl group (-CH₃): Contributes to the lipophilicity and affects the steric environment around the chiral center.
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Benzyloxycarbonyl (Cbz) group: A common protecting group for amines in organic synthesis, which can be selectively removed under specific conditions.
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Secondary amine (-NH-): Protected by the Cbz group, this site becomes available for further functionalization after deprotection .
These functional groups provide multiple reaction sites for potential synthetic transformations and modifications, making the compound versatile in organic synthesis and pharmaceutical research.
Synthesis and Preparation
Challenges in Synthesis
The main synthetic challenges likely include:
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Maintaining the stereochemical integrity at the chiral center during the protection reaction
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Achieving high yield and purity in the final product
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Developing efficient purification methods to remove side products and unreacted starting materials
These challenges would need to be addressed through careful control of reaction conditions and optimization of purification protocols .
Analytical Characterization
Spectroscopic Identification
For comprehensive characterization of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, several analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the aromatic protons (benzyl group), methylene protons (CH₂ groups), methyl protons, and the amide proton. ¹³C-NMR would help identify the carbonyl carbons, aromatic carbons, and aliphatic carbons.
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the carboxylic acid group (broad O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700 cm⁻¹), the carbamate group (C=O stretch around 1690 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹).
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Mass Spectrometry: Would provide the molecular ion peak at m/z 237 corresponding to the molecular weight, along with characteristic fragmentation patterns, particularly those involving the loss of the benzyl group and CO₂ .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate chiral columns would be essential for determining the enantiomeric purity of the compound and distinguishing it from its S-isomer. Typical conditions might include a chiral stationary phase (such as Chiralpak AD or Chiralcel OD) with a mixture of hexane/isopropanol/trifluoroacetic acid as the mobile phase .
X-ray Crystallography
X-ray crystallography would provide definitive evidence of the three-dimensional structure and absolute configuration of the compound, confirming the R-stereochemistry at the chiral center. This technique would require obtaining suitable crystals of the compound or a crystalline derivative .
Applications and Significance
Synthetic Applications
(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid serves important roles in organic synthesis:
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As a building block in peptide synthesis, where the controlled reactivity of the protected amine allows for selective coupling reactions.
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In the synthesis of more complex molecules containing the β-amino acid motif.
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As a chiral auxiliary or chiral building block for asymmetric synthesis applications .
The Cbz protecting group offers stability under many reaction conditions while being selectively removable under specific conditions (typically hydrogenolysis), making this compound particularly useful in multistep synthetic sequences.
Pharmaceutical Relevance
Compounds containing the β-amino acid motif with specific stereochemistry have shown promise in pharmaceutical research. The protected form, with the Cbz group, serves as an intermediate that can be transformed into various derivatives through modification of either the carboxylic acid or the amine functionality (after deprotection). Such derivatives could potentially serve as building blocks for more complex pharmaceutical candidates .
Comparison with Related Compounds
Relationship to Parent Compound
(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid is the Cbz-protected derivative of (R)-3-amino-2-methylpropanoic acid (R-β-aminoisobutyric acid). The parent compound has a simpler structure with a free amine group instead of the Cbz-protected amine. This protection significantly alters the chemical properties, making the compound less polar and more suitable for organic synthesis applications while temporarily masking the reactivity of the amine group .
Structural Analogues
Several structural analogues of this compound exist, including:
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The S-enantiomer, (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, which differs only in the stereochemical configuration at the C-2 position.
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Derivatives with different protecting groups on the amine (e.g., Boc, Fmoc) instead of the Cbz group.
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Ester derivatives of the carboxylic acid function, which could serve as protected forms of the acid group.
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Homologues with varying chain lengths or different substituents at the C-2 position instead of the methyl group .
These analogues would exhibit different chemical reactivities, physical properties, and potentially different biological activities based on their structural variations.
Tabulated Comparison of Key Properties
Table 2: Key properties of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid and related compounds
Characteristic | (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid | (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid | (R)-3-Amino-2-methylpropanoic acid |
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Protection Status | Cbz-protected amine | Cbz-protected amine | Unprotected free amine |
Solubility | Likely soluble in organic solvents, limited water solubility | Likely soluble in organic solvents, limited water solubility | More water-soluble, less soluble in organic solvents |
Reactivity | Carboxylic acid reactive, amine protected | Carboxylic acid reactive, amine protected | Both amine and carboxylic acid reactive |
Synthetic Utility | Building block in complex synthesis | Building block in complex synthesis | Requires protection for selective reactions |
Stereochemistry | R-configuration | S-configuration | R-configuration |
This comparison highlights how the protection status and stereochemistry influence the properties and applications of these related compounds .
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